
7-Hydroxy Granisetron Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Granisetron Hydrochloride: is a derivative of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in the medical field for its antiemetic properties, particularly in preventing nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Granisetron Hydrochloride involves several steps, starting with the preparation of the granisetron base. The hydroxylation of granisetron is achieved through specific reaction conditions that introduce a hydroxyl group at the 7th position of the molecule. This process typically involves the use of reagents such as sodium hydride and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process includes the preparation of a primary solution containing granisetron hydrochloride, pH regulators, isotonic regulators, and stabilizers. The solution is then filtered, filled, and sterilized to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy Granisetron Hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
Chemistry: 7-Hydroxy Granisetron Hydrochloride is used as a reference standard in pharmaceutical testing and research. It helps in the development of new antiemetic drugs and the study of serotonin receptor interactions .
Biology: In biological research, this compound is used to study the effects of serotonin receptor antagonists on cellular processes and neurotransmission .
Medicine: Medically, it is used to prevent nausea and vomiting in patients undergoing chemotherapy, radiation therapy, and surgery. Its effectiveness in blocking serotonin receptors makes it a valuable tool in clinical settings .
Industry: In the pharmaceutical industry, this compound is used in the formulation of antiemetic drugs and as a quality control standard .
Mécanisme D'action
7-Hydroxy Granisetron Hydrochloride exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, the compound prevents the activation of the vomiting center in the brain, thereby reducing nausea and vomiting .
Comparaison Avec Des Composés Similaires
Granisetron: The parent compound, also a 5-HT3 receptor antagonist.
Ondansetron: Another 5-HT3 receptor antagonist used for similar purposes.
Dolasetron: A related compound with antiemetic properties.
Uniqueness: 7-Hydroxy Granisetron Hydrochloride is unique due to the presence of the hydroxyl group at the 7th position, which may enhance its binding affinity and selectivity for the 5-HT3 receptor. This modification can potentially improve its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propriétés
Numéro CAS |
133841-04-0 |
|---|---|
Formule moléculaire |
C18H25ClN4O2 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H |
Clé InChI |
MBSNWMLKHVHIJB-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
SMILES canonique |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Synonymes |
7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)

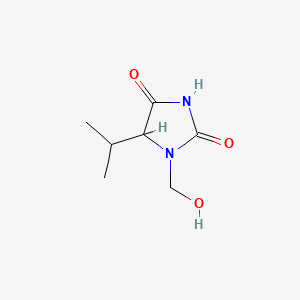
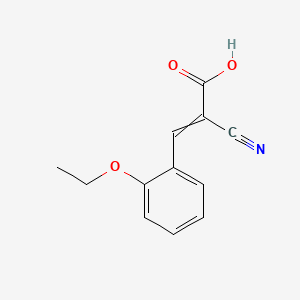
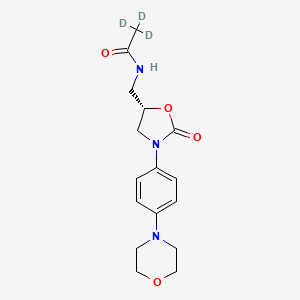
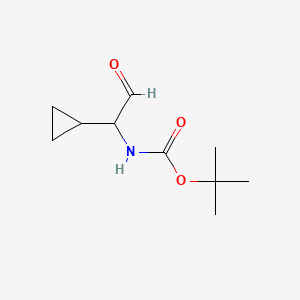
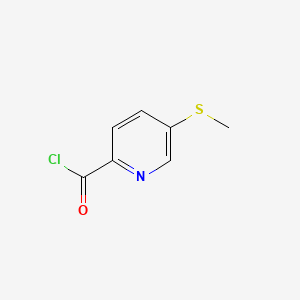
![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)
